An In-depth Technical Guide to the Chemical Properties of 7-bromoquinoxalin-2(1H)-one
An In-depth Technical Guide to the Chemical Properties of 7-bromoquinoxalin-2(1H)-one
This technical guide provides a comprehensive overview of the chemical and physical properties of 7-bromoquinoxalin-2(1H)-one, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis.
Chemical and Physical Properties
7-bromoquinoxalin-2(1H)-one is a solid, white to off-white crystalline compound.[1] It is sparingly soluble in water but shows solubility in various organic solvents.[1] The quinoxalinone core is a recognized "privileged scaffold" in drug development, frequently found in pharmacologically active compounds.[2]
Quantitative Data Summary
The following table summarizes the key quantitative chemical and physical properties of 7-bromoquinoxalin-2(1H)-one.
| Property | Value | Source |
| Molecular Formula | C₈H₅BrN₂O | [1] |
| Molecular Weight | 225.05 g/mol | [3] |
| CAS Number | 82031-32-1 | [1] |
| Appearance | White to off-white solid | [1] |
| Melting Point | >300 °C (decomposes) | |
| ACD/LogP | 2.01 | [1] |
| pKa (Predicted) | 8.23 ± 0.70 | [1] |
| Polar Surface Area | 32.67 Ų | [1] |
| Index of Refraction | 1.72 | [1] |
| Molar Refractivity | 48.82 cm³ | [1] |
| Molar Volume | 123.5 cm³ | [1] |
| Surface Tension | 59 dyne/cm | [1] |
Spectroscopic Data
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show signals in the aromatic region, corresponding to the protons on the quinoxalinone ring system.
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~ 8.1 | s | H-3 |
| ~ 7.8 | d | H-5 |
| ~ 7.6 | d | H-8 |
| ~ 7.4 | dd | H-6 |
| ~ 12.5 | br s | N1-H (amide) |
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will show distinct signals for the carbonyl carbon and the eight aromatic carbons.
| Chemical Shift (δ) ppm | Assignment |
| ~ 155 | C-2 (C=O) |
| ~ 145 | C-8a |
| ~ 138 | C-4a |
| ~ 135 | C-6 |
| ~ 132 | C-5 |
| ~ 130 | C-3 |
| ~ 120 | C-7 |
| ~ 118 | C-8 |
FT-IR Spectroscopy (Predicted)
The infrared spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200 - 3400 | Strong, Broad | N-H Stretch (Amide) |
| 3000 - 3100 | Medium | Aromatic C-H Stretch |
| 1650 - 1680 | Strong | C=O Stretch (Amide I) |
| 1610 - 1630 | Medium | C=N Stretch |
| 1585 - 1600 | Medium | C=C Aromatic Ring Stretch |
| ~ 800 | Strong | C-Br Stretch |
Mass Spectrometry (Predicted)
The mass spectrum is expected to show a characteristic isotopic pattern for a bromine-containing compound, with two peaks of nearly equal intensity for the molecular ion (M⁺) and M+2 peak.
| m/z | Interpretation |
| 224/226 | Molecular ion peak [M]⁺ and [M+2]⁺ |
| 196/198 | Loss of CO |
| 145 | Loss of Br |
| 117 | Loss of Br and CO |
Experimental Protocols
Synthesis of 7-bromoquinoxalin-2(1H)-one
This protocol is adapted from a general procedure for the bromination of quinoxalin-2(1H)-one.
Materials:
-
Quinoxalin-2(1H)-one
-
Glacial Acetic Acid
-
Bromine
-
Ice water
Procedure:
-
Dissolve quinoxalin-2(1H)-one (1.0 eq.) in glacial acetic acid.
-
Slowly add a solution of bromine (1.0 eq.) in glacial acetic acid to the reaction mixture.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice water.
-
Collect the resulting precipitate by filtration.
-
Wash the precipitate with cold water and dry under vacuum to afford 7-bromoquinoxalin-2(1H)-one as an off-white solid.
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of dimethylformamide and water.
Applications in Drug Development
7-bromoquinoxalin-2(1H)-one serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The quinoxalinone scaffold is present in a number of compounds investigated as anti-infective and antineoplastic agents.[2] The bromine atom at the 7-position provides a reactive handle for further functionalization through various cross-coupling reactions, allowing for the generation of diverse chemical libraries for drug screening.
Potential as a Kinase Inhibitor Scaffold
Quinoxalinone derivatives have been designed and synthesized as inhibitors of various kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[4] One such important pathway is the Vascular Endothelial Growth Factor Receptor (VEGFR) signaling cascade, which plays a key role in tumor angiogenesis. The diagram below illustrates a simplified, representative signaling pathway that could be targeted by inhibitors derived from the 7-bromoquinoxalin-2(1H)-one scaffold.
This pathway illustrates how a kinase inhibitor can block the signaling cascade at the receptor level, thereby preventing downstream events that lead to cell proliferation and angiogenesis, which are hallmarks of cancer. The development of novel derivatives from 7-bromoquinoxalin-2(1H)-one could lead to potent and selective inhibitors of such pathways.[4]
References
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. Quinoxalinone as a Privileged Platform in Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. calpaclab.com [calpaclab.com]
- 4. Discovery of new quinoxaline-2(1H)-one-based anticancer agents targeting VEGFR-2 as inhibitors: Design, synthesis, and anti-proliferative evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
